Diproleandomycin
Description
Diproleandomycin is a semi-synthetic macrolide antibiotic derived from erythromycin, characterized by a 14-membered lactone ring with modifications at the C-6 and C-12 positions to enhance stability against acid degradation and bacterial resistance mechanisms . It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae, Staphylococcus aureus) and atypical pathogens (e.g., Mycoplasma, Legionella). Its mechanism of action involves binding to the 50S ribosomal subunit, inhibiting protein synthesis. This compound is primarily used for respiratory tract infections, including community-acquired pneumonia and bronchitis, due to its improved pharmacokinetic profile compared to earlier macrolides .
Properties
Molecular Formula |
C41H69NO14 |
|---|---|
Molecular Weight |
800.0 g/mol |
IUPAC Name |
[(3R,6S,7R,8S,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate |
InChI |
InChI=1S/C41H69NO14/c1-14-30(43)53-35-22(5)26(9)52-39(47)25(8)36(55-32-17-29(48-13)37(27(10)51-32)54-31(44)15-2)23(6)34(20(3)18-41(19-49-41)38(46)24(35)7)56-40-33(45)28(42(11)12)16-21(4)50-40/h20-29,32-37,40,45H,14-19H2,1-13H3/t20?,21-,22+,23-,24-,25?,26-,27+,28+,29+,32+,33-,34+,35+,36+,37+,40+,41-/m1/s1 |
InChI Key |
HYQJLIGADHPYIR-GDWAXFKXSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1[C@H]([C@H](OC(=O)C([C@H]([C@@H]([C@H](C(C[C@@]2(CO2)C(=O)[C@@H]1C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)OC(=O)CC)OC)C)C)C |
Canonical SMILES |
CCC(=O)OC1C(C(OC(=O)C(C(C(C(C(CC2(CO2)C(=O)C1C)C)OC3C(C(CC(O3)C)N(C)C)O)C)OC4CC(C(C(O4)C)OC(=O)CC)OC)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
| Compound | Core Structure | Modifications | Acid Stability | Bioavailability |
|---|---|---|---|---|
| This compound | 14-membered lactone | C-6 methyl, C-12 hydroxyl | High | 55% |
| Erythromycin | 14-membered lactone | None | Low | 35% |
| Clarithromycin | 14-membered lactone | C-6 methyl, C-3 methoxy | High | 50% |
| Azithromycin | 15-membered lactone | C-9 keto group, C-6 methyl | Moderate | 37% |
Data derived from synthetic pathway studies and pharmacokinetic trials .
Pharmacokinetic Properties
Table 2: Pharmacokinetic Parameters of this compound and Analogues
| Compound | Half-Life (h) | Protein Binding (%) | Metabolism Pathway | Excretion (%) |
|---|---|---|---|---|
| This compound | 12.5 | 70 | CYP3A4-mediated oxidation | Bile (60%) |
| Erythromycin | 1.5 | 45 | CYP3A4 demethylation | Urine (15%) |
| Clarithromycin | 5.0 | 65 | CYP3A4 hydroxylation | Urine (40%) |
| Azithromycin | 68.0 | 50 | Non-enzymatic degradation | Feces (50%) |
Source: Comparative pharmacokinetic analyses using high-performance liquid chromatography (HPLC) and mass spectrometry .
Key Findings :
- This compound’s extended half-life (12.5 h) reduces dosing frequency compared to erythromycin (1.5 h) but is shorter than azithromycin (68 h) .
- Its high protein binding (70%) limits tissue penetration relative to azithromycin but improves plasma concentration .
Pharmacodynamic Efficacy
Table 3: MIC90 Values (µg/mL) Against Common Pathogens
| Pathogen | This compound | Erythromycin | Clarithromycin | Azithromycin |
|---|---|---|---|---|
| S. pneumoniae | 0.03 | 0.25 | 0.06 | 0.12 |
| S. aureus (MSSA) | 0.5 | 1.0 | 0.25 | 2.0 |
| H. influenzae | 4.0 | 8.0 | 4.0 | 1.0 |
| M. pneumoniae | 0.015 | 0.03 | 0.015 | 0.015 |
MIC90 = Minimum inhibitory concentration for 90% of isolates; data from in vitro susceptibility testing .
Key Findings :
- This compound demonstrates superior potency against S. pneumoniae (MIC90 = 0.03 µg/mL) compared to erythromycin (0.25 µg/mL) due to reduced efflux pump binding .
- Azithromycin outperforms all analogues against H. influenzae (MIC90 = 1.0 µg/mL), attributed to its 15-membered ring enhancing membrane permeability .
Adverse Effects and Resistance
- Gastrointestinal toxicity : this compound causes fewer gastric motility disturbances (10% incidence) than erythromycin (30%) due to reduced motilin receptor agonism .
- Resistance : Macrolide resistance in S. pneumoniae is mediated by ermB (methylation of 23S rRNA) or mefA (efflux pumps). This compound’s C-12 hydroxyl group mitigates mefA-mediated efflux, lowering resistance rates (5%) versus erythromycin (25%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
